Cas no 2287334-02-3 (Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate)

Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2287334-02-3
- EN300-6739164
- Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate
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- Inchi: 1S/C9H13BrN2O3/c1-5-6(7(10)12-15-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13)
- InChI Key: YEPXDCVSOBSENO-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C)ON=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 276.01095g/mol
- Monoisotopic Mass: 276.01095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 64.4Ų
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739164-2.5g |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95.0% | 2.5g |
$978.0 | 2025-03-13 | |
Enamine | EN300-6739164-1.0g |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95.0% | 1.0g |
$499.0 | 2025-03-13 | |
Enamine | EN300-6739164-10.0g |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95.0% | 10.0g |
$2146.0 | 2025-03-13 | |
Enamine | EN300-6739164-5.0g |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95.0% | 5.0g |
$1448.0 | 2025-03-13 | |
Aaron | AR028MVG-1g |
tert-butylN-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95% | 1g |
$712.00 | 2025-02-16 | |
Aaron | AR028MVG-5g |
tert-butylN-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95% | 5g |
$2016.00 | 2025-02-16 | |
1PlusChem | 1P028MN4-2.5g |
tert-butylN-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95% | 2.5g |
$1271.00 | 2024-05-24 | |
Aaron | AR028MVG-50mg |
tert-butylN-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95% | 50mg |
$155.00 | 2025-02-16 | |
Enamine | EN300-6739164-0.5g |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95.0% | 0.5g |
$374.0 | 2025-03-13 | |
Aaron | AR028MVG-500mg |
tert-butylN-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
2287334-02-3 | 95% | 500mg |
$540.00 | 2025-02-16 |
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate Related Literature
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate
Professional Introduction to Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate (CAS No: 2287334-02-3)
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate, with the CAS number 2287334-02-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and features a unique structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a tert-butyl group and an oxazole ring enhances its reactivity and stability, making it particularly useful in medicinal chemistry applications.
The molecular structure of Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate consists of a carbamate functional group attached to a 3-bromo-5-methyl-substituted oxazole ring. This arrangement provides multiple sites for chemical modification, allowing for the development of diverse derivatives with tailored biological activities. The oxazole ring is known for its stability and ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from oxazole-containing compounds. These derivatives have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The carbamate moiety in Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate further enhances its potential as a pharmacophore by providing a site for further functionalization and interaction with biological targets.
One of the most compelling aspects of this compound is its utility in the synthesis of small molecule inhibitors. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its role in creating inhibitors for kinases and other enzyme families relevant to cancer therapy. The tert-butyl group contributes to the compound's solubility and bioavailability, while the brominated oxazole ring offers a handle for further chemical manipulation through cross-coupling reactions.
The bromine substituent on the oxazole ring is particularly noteworthy as it allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely used in drug discovery. The ability to introduce aryl or heteroaryl groups at this position opens up numerous possibilities for generating novel derivatives with enhanced pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate exemplifies how structural features can be optimized to improve drug-like properties. Its combination of a stable heterocyclic core, functionalizable carbamate group, and reactive bromine atom makes it an attractive scaffold for designing next-generation therapeutics.
In clinical research, this compound has been explored as a precursor for developing new treatments against chronic diseases. Its derivatives have shown potential in preclinical studies by modulating key signaling pathways involved in inflammation and cancer progression. The tert-butyl carbamate group is particularly interesting as it can be easily modified to enhance binding affinity or metabolic stability, which are critical factors in drug development.
The synthesis of Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include the formation of the oxazole ring through cyclization reactions followed by bromination and carbamate coupling. These synthetic strategies are well-documented in the literature and provide a robust framework for further derivatization.
The compound's electronic properties, influenced by the presence of electron-withdrawing groups like the carbamate moiety and electron-donating substituents on the oxazole ring, make it an excellent candidate for designing molecules with specific interactions with biological targets. This electronic tunability is crucial for optimizing drug efficacy and minimizing side effects.
Future research directions may focus on exploring new synthetic methodologies to improve the accessibility of Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yI)carbamate derivatives. Advances in flow chemistry and biocatalysis could offer more efficient routes to these compounds while reducing environmental impact. Additionally, computational modeling techniques may be employed to predict biological activity and guide the design of next-generation analogs.
In summary, Tert-butyl N-(3-bromo-5-methyl-l,l2-Oxazol-l4-yI)carbamate (CAS No: 2287334-O2-O3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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